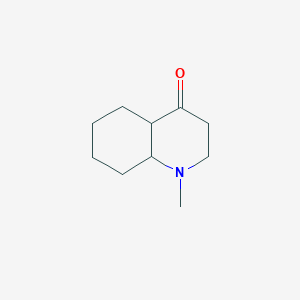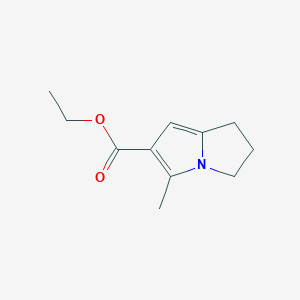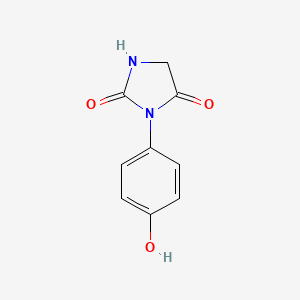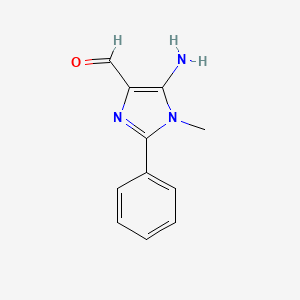
4(1H)-Quinolinone, octahydro-1-methyl-
Descripción general
Descripción
4(1H)-Quinolinone, octahydro-1-methyl- is a heterocyclic organic compound that belongs to the quinolinone family This compound is characterized by its octahydro structure, which means it is fully saturated with hydrogen atoms, and a methyl group attached to the nitrogen atom
Métodos De Preparación
The synthesis of 4(1H)-quinolinone, octahydro-1-methyl- can be achieved through several synthetic routes. One common method involves the reduction of quinolin-4(1H)-one using hydrogenation techniques. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure. Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinolinone ring structure.
Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction temperature, and pressure are critical factors in optimizing the yield and purity of the final product.
Análisis De Reacciones Químicas
4(1H)-Quinolinone, octahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-4(1H)-one derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further saturate the compound or modify functional groups. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinolinone ring. Reagents such as alkyl halides and aryl halides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4(1H)-one derivatives, while substitution reactions can produce a variety of substituted quinolinones.
Aplicaciones Científicas De Investigación
4(1H)-Quinolinone, octahydro-1-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinolinone derivatives, which are valuable in medicinal chemistry and materials science.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinolinone derivatives are explored as potential therapeutic agents for various diseases, including bacterial infections, viral infections, and cancer.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4(1H)-quinolinone, octahydro-1-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
4(1H)-Quinolinone, octahydro-1-methyl- can be compared with other similar compounds, such as:
Quinolin-4(1H)-one: The parent compound without the octahydro and methyl modifications.
Quinazolin-4(1H)-one: A structurally related compound with a similar quinolinone core but different functional groups.
1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl): Another heterocyclic compound with an octahydro structure.
The uniqueness of 4(1H)-quinolinone, octahydro-1-methyl- lies in its specific structural modifications, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITANGGXLSWSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C2C1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenylimidazo[1,2-b]pyridazine](/img/structure/B3348742.png)
![2-Methyl-1H-benzo[G]indole](/img/structure/B3348751.png)



![3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6h)-one](/img/structure/B3348777.png)




![2-Amino-5,6,7,8-tetrahydro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B3348813.png)

